molecular formula C8H13NO6 B11956822 Diethyl 2-methyl-2-nitromalonate CAS No. 65612-01-3

Diethyl 2-methyl-2-nitromalonate

Cat. No.: B11956822
CAS No.: 65612-01-3
M. Wt: 219.19 g/mol
InChI Key: SEWLYOPSOGRGBR-UHFFFAOYSA-N
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Description

Diethyl 2-methyl-2-nitromalonate: is an organic compound with the molecular formula C8H13NO6 . It is a derivative of malonic acid, where the hydrogen atoms on the central carbon are replaced by a methyl group and a nitro group. This compound is of significant interest in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 2-methyl-2-nitromalonate can be synthesized through the alkylation of diethyl malonate. The process involves the following steps:

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-methyl-2-nitromalonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed:

    Reduction: Diethyl 2-methyl-2-aminomalonate.

    Substitution: Various substituted malonates depending on the nucleophile used.

    Hydrolysis: 2-methyl-2-nitromalonic acid

Scientific Research Applications

Diethyl 2-methyl-2-nitromalonate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of anticonvulsant drugs.

    Industry: It is used in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of diethyl 2-methyl-2-nitromalonate involves its reactivity as a nucleophile and electrophile. The nitro group is electron-withdrawing, making the compound susceptible to nucleophilic attack. The ester groups can undergo hydrolysis, leading to the formation of carboxylic acids. The compound’s reactivity is primarily due to the presence of the nitro and ester groups, which facilitate various chemical transformations .

Comparison with Similar Compounds

    Diethyl malonate: Lacks the nitro and methyl groups, making it less reactive.

    Diethyl 2-nitromalonate: Similar but lacks the methyl group.

    Diethyl methylmalonate: Similar but lacks the nitro group

Uniqueness: Diethyl 2-methyl-2-nitromalonate is unique due to the presence of both the nitro and methyl groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo multiple types of reactions makes it versatile for various applications in research and industry .

Biological Activity

Diethyl 2-methyl-2-nitromalonate (DENM) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

This compound is an ester derivative of nitromalonate, characterized by the molecular formula C7H11NO6C_7H_{11}NO_6. It is typically synthesized through the nitration of diethyl malonate, using fuming nitric acid under controlled conditions to yield high purity and yield . The general reaction can be summarized as follows:

Diethyl Malonate+HNO3Diethyl 2 Methyl 2 Nitromalonate+byproducts\text{Diethyl Malonate}+\text{HNO}_3\rightarrow \text{Diethyl 2 Methyl 2 Nitromalonate}+\text{byproducts}

Research indicates that DENM exhibits a range of biological activities, primarily attributed to its ability to interact with various biological targets. The compound has been studied for its potential as an anti-cancer agent, neuroprotective agent, and in the modulation of metabolic pathways.

  • Anticancer Activity : DENM has demonstrated cytotoxic effects against several cancer cell lines. Its mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression. In vitro studies have shown that DENM can inhibit the proliferation of human cancer cells by modulating key signaling pathways .
  • Neuroprotective Effects : Preliminary studies suggest that DENM may have neuroprotective properties. It appears to stabilize microtubules and prevent tau hyperphosphorylation, which is crucial in neurodegenerative diseases such as Alzheimer's disease. This activity may be linked to its structural similarity to known microtubule-stabilizing agents .
  • Metabolic Modulation : DENM has been implicated in the modulation of metabolic pathways, particularly those involved in lipid metabolism. It may influence the expression of enzymes related to fatty acid synthesis and oxidation, which could have implications for metabolic disorders .

Case Studies and Research Findings

A variety of studies have been conducted to elucidate the biological activity of DENM:

  • In Vitro Studies : A study evaluated the cytotoxic effects of DENM on various cancer cell lines, revealing significant inhibition of cell growth at micromolar concentrations. The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation .
  • Animal Models : In vivo studies using murine models have shown that DENM administration resulted in reduced tumor growth in xenograft models. The compound was well-tolerated with no significant adverse effects noted at therapeutic doses .
  • Mechanistic Insights : Molecular docking studies have suggested that DENM interacts with specific receptors involved in cell signaling pathways, providing insights into its potential mechanisms of action .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReference
AnticancerInduces apoptosis; inhibits cell proliferation
NeuroprotectionStabilizes microtubules; prevents tau hyperphosphorylation
Metabolic modulationInfluences lipid metabolism pathways

Properties

CAS No.

65612-01-3

Molecular Formula

C8H13NO6

Molecular Weight

219.19 g/mol

IUPAC Name

diethyl 2-methyl-2-nitropropanedioate

InChI

InChI=1S/C8H13NO6/c1-4-14-6(10)8(3,9(12)13)7(11)15-5-2/h4-5H2,1-3H3

InChI Key

SEWLYOPSOGRGBR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C(=O)OCC)[N+](=O)[O-]

Origin of Product

United States

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